BOC-TRANEXAMIC ACID

Overview

Description

BOC-TRANEXAMIC ACID is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-TRANEXAMIC ACID typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl isocyanate. This reaction is carried out under controlled conditions to ensure high yield and purity . Another method involves the use of di-tert-butyl dicarbonate and trans-methyl-4-aminocyclohexanecarboxylate .

Industrial Production Methods

Industrial production of this compound often employs a multi-step process that includes the condensation of chiral ligand reagent tert-butylsulfinamide with 4-oxo-cyclohexane carboxylic acid tert-butyl ester. This method ensures high stereoselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

BOC-TRANEXAMIC ACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives .

Scientific Research Applications

Pharmaceutical Development

Antifibrinolytic Agents

BOC-TRANEXAMIC ACID is primarily utilized as an intermediate in the synthesis of antifibrinolytic agents. These agents are crucial in managing bleeding disorders and are especially important in surgical settings where excessive bleeding can occur. The compound's mechanism involves inhibiting the conversion of plasminogen to plasmin, thereby stabilizing blood clots and reducing blood loss during operations .

Clinical Trials

Numerous clinical trials have evaluated the efficacy of tranexamic acid derivatives, including this compound, in reducing mortality associated with trauma and surgical procedures. For instance, a study analyzing data from the Japan Trauma Data Bank found that TXA administration significantly reduced in-hospital mortality across various trauma phenotypes .

Biochemical Research

Mechanisms of Coagulation

Researchers employ this compound to investigate the mechanisms underlying blood coagulation and fibrinolysis. By studying its effects on plasminogen activation, scientists aim to develop new therapeutic strategies for conditions characterized by abnormal bleeding or clotting .

Inflammation Studies

The compound has also been noted for its ability to suppress post-traumatic inflammation and edema, suggesting potential applications in managing inflammatory responses following injuries.

Cosmetic Formulations

Skin Care Applications

In the cosmetic industry, this compound is used for its skin-lightening properties. It is incorporated into formulations aimed at reducing hyperpigmentation and improving overall skin tone. This application capitalizes on its ability to inhibit fibrinolysis, which may play a role in skin health .

Diagnostic Applications

Fibrinolytic Activity Assays

this compound can be utilized in assays designed to measure fibrinolytic activity. Such assays provide essential data for clinical diagnostics, aiding in the assessment of patients' coagulation profiles and helping guide treatment decisions .

Drug Delivery Systems

Targeted Delivery Formulations

Research is ongoing into the use of this compound in developing targeted drug delivery systems. These systems aim to enhance the efficacy and safety of therapeutic agents by ensuring that they are delivered precisely where needed in the body .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for antifibrinolytic agents; crucial for managing bleeding disorders |

| Biochemical Research | Studies on coagulation mechanisms; inflammation suppression |

| Cosmetic Formulations | Used in skincare products for reducing hyperpigmentation |

| Diagnostic Applications | Assays for measuring fibrinolytic activity |

| Drug Delivery Systems | Development of targeted delivery systems to enhance therapeutic efficacy |

Case Studies

- Trauma Management : A retrospective cohort study indicated that TXA administration could significantly reduce mortality rates among trauma patients with specific phenotypes .

- Postoperative Care : In a study involving spinal surgery patients, continuous low-dose tranexamic acid was evaluated for its impact on postoperative drain output and transfusion needs, showing promising results regarding blood loss management .

- Topical Application in Surgery : A randomized clinical trial assessed the efficacy of topical administration of tranexamic acid during reconstructive surgery, demonstrating reduced hemorrhagic events compared to control groups .

Mechanism of Action

The mechanism of action of BOC-TRANEXAMIC ACID involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The tert-butoxycarbonyl group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

BOC-TRANEXAMIC ACID methyl ester: This compound has a similar structure but includes a methyl ester group.

This compound tert-butyl ester: Another similar compound with a tert-butyl ester group.

Uniqueness

This compound is unique due to its specific structural configuration, which allows for high reactivity and selectivity in various chemical reactions. Its tert-butoxycarbonyl group provides stability and enhances its interaction with other molecules, making it a valuable compound in research and industrial applications .

Biological Activity

Introduction

BOC-TRANEXAMIC ACID, a derivative of tranexamic acid (TA), is primarily known for its antifibrinolytic properties, which inhibit the breakdown of fibrin in blood clots. This compound has garnered attention not only for its traditional use in managing bleeding disorders but also for its potential applications in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various clinical situations, and implications for future research.

Tranexamic acid acts by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme responsible for fibrinolysis. This compound retains this mechanism while potentially offering enhanced stability and bioavailability due to its protective BOC (tert-butyloxycarbonyl) group. The inhibition occurs at several binding sites on plasminogen, preventing its interaction with fibrin and thereby stabilizing clots.

Key Mechanisms

- Inhibition of Plasminogen Activation : this compound binds to lysine-binding sites on plasminogen, blocking its conversion to plasmin.

- Stabilization of Fibrin Clots : By preventing fibrinolysis, it aids in maintaining hemostasis during surgical procedures or trauma.

- Potential Anticancer Activity : Recent studies suggest that TA may exhibit anticancer properties by blocking extracellular plasmin formation, which is implicated in tumor progression and metastasis .

Efficacy in Trauma and Surgery

Numerous studies have demonstrated the effectiveness of tranexamic acid in reducing mortality associated with traumatic bleeding. For instance, the CRASH-2 trial established that early administration of TA significantly decreased mortality due to bleeding in trauma patients .

Table 1: Summary of Clinical Trials Involving Tranexamic Acid

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| CRASH-2 | Trauma patients | 1g loading dose + 1g infusion | Mortality reduction | 14.5% vs 16.0% (p=0.0035) |

| CRASH-3 | TBI patients | 1g loading dose + 1g infusion | Head injury death | 18.5% vs 19.8% (p=0.94) |

| Gastrointestinal Bleeding Study | GI bleeding patients | High-dose infusion | Death due to bleeding | No significant difference (RR=0.99) |

| Military Cohort Study | Severely injured civilians | TXA administration | Survival rates | Improved survival in shock patients |

Anticancer Properties

Recent research indicates that TA may also play a role as an anticancer agent by inhibiting pathways associated with tumor growth. In vitro studies have shown that TA reduces cell viability across various cancer cell lines, including melanoma and breast cancer . The mechanism involves the suppression of oncogenic protein expression and disruption of intracellular signaling pathways.

Case Studies

- Breast Cancer : A study showed that TA inhibited cell proliferation and induced apoptosis in MDA-MB-468 cells, suggesting potential as an adjunctive therapy in breast cancer treatment.

- Melanoma : In another study, TA demonstrated significant cytotoxic effects on melanoma cell lines, indicating its potential as a therapeutic agent against aggressive tumors.

Safety Profile and Side Effects

While this compound is generally well-tolerated, its use is not without risks. Common side effects include gastrointestinal disturbances and thromboembolic events. Clinical trials have shown that while arterial thromboembolic events remain similar between treatment and placebo groups, venous thromboembolic events may be higher in those receiving TA .

Summary of Side Effects

- Common : Nausea, vomiting, diarrhea

- Serious : Thromboembolic events (DVT, PE)

Future Directions

The promising biological activity of this compound warrants further investigation into its applications beyond hemostatic control. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed molecular pathways affected by this compound.

- Clinical Trials : Conducting randomized controlled trials to evaluate its efficacy and safety as an anticancer agent.

- Combination Therapies : Exploring synergistic effects when combined with other chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing BOC-TRANEXAMIC ACID with high purity and yield?

- Methodological Answer : Synthesis protocols should include stepwise protection of tranexamic acid’s amino group using di-tert-butyl dicarbonate (Boc anhydride) under controlled pH (8–9) in a water-organic biphasic system. Purity can be verified via HPLC with UV detection (λ = 220 nm) and confirmed by NMR spectroscopy (e.g., H and C spectra for Boc group integration). Yield optimization may require iterative adjustments of reaction time, temperature, and solvent ratios (e.g., dioxane/water) .

Q. How do researchers determine optimal storage conditions for this compound to ensure chemical stability?

- Methodological Answer : Stability studies should employ accelerated degradation testing under varying temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH). Samples are analyzed periodically via TLC or LC-MS to detect hydrolysis of the Boc group. Long-term stability is assessed by comparing degradation kinetics to ICH guidelines Q1A(R2). Storage in amber glass vials under inert gas (argon) at -20°C is recommended for lab-scale preservation .

Advanced Research Questions

Q. What methodologies are recommended for comparing the efficacy of this compound across different administration routes in preclinical models?

- Methodological Answer : Use randomized controlled trials (RCTs) with stratified animal cohorts (e.g., rodents) receiving intravenous, topical, or oral doses. Efficacy metrics include plasma concentration profiles (via LC-MS/MS), thrombin generation assays, and bleeding time reduction. Statistical analysis should employ ANOVA with post-hoc Tukey tests to compare intergroup differences. Systematic reviews of existing tranexamic acid (TXA) studies (e.g., meta-analyses on TXA administration routes ) can inform experimental design adjustments for Boc-TXA specificity.

Q. How should researchers address discrepancies in pharmacokinetic (PK) data for this compound reported across independent studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate PK parameters (e.g., , ) from peer-reviewed studies. Heterogeneity is quantified via statistics, with subgroup analyses to control for variables like species (rat vs. murine), dosing regimens, and analytical techniques. Sensitivity analyses exclude outliers, and funnel plots assess publication bias. Contradictions may arise from differences in bioanalytical validation (e.g., calibration curve linearity ranges) .

Q. What in vitro assays are most robust for evaluating the antifibrinolytic mechanism of this compound compared to its parent compound, tranexamic acid?

- Methodological Answer : Use plasmin inhibition assays with chromogenic substrates (e.g., S-2251) to measure IC values under physiological pH (7.4). Comparative studies should include TXA as a positive control and assess time-dependent inhibition via pre-incubation protocols. Surface plasmon resonance (SPR) can quantify binding affinities to plasminogen’s lysine-binding sites. Data interpretation must account for Boc-TXA’s steric effects on target interaction .

Q. Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting results in this compound’s cytotoxicity profiles across cell lines?

- Methodological Answer : Perform dose-response assays (e.g., MTT or ATP luminescence) in multiple cell lines (e.g., HEK293, HepG2) with standardized culture conditions (e.g., serum concentration, passage number). Confounding factors like solvent toxicity (e.g., DMSO controls) must be ruled out. Data normalization to vehicle-treated groups and meta-regression analysis can identify cell-type-specific sensitivities. Contradictions may stem from differences in assay endpoints (e.g., IC vs. LD) .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in thrombus formation models?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to model efficacy thresholds. For in vivo models (e.g., FeCl-induced thrombosis), apply mixed-effects models to account for inter-animal variability. Bayesian hierarchical models are recommended for sparse data or small sample sizes. Sensitivity analyses should validate assumptions of normality and homoscedasticity .

Q. Experimental Design Considerations

Q. How should researchers design studies to evaluate this compound’s synergistic effects with existing anticoagulants?

- Methodological Answer : Employ factorial design experiments with combination indices (e.g., Chou-Talalay method) to quantify synergy (CI < 1) or antagonism (CI > 1). Cohorts receive Boc-TXA alone, comparator drugs (e.g., heparin), or combinations. Primary endpoints include bleeding time, aPTT, and thrombus weight. Power calculations must adjust for multiple comparisons to control Type I error rates .

Q. What strategies mitigate bias in blinding protocols for this compound efficacy trials?

- Methodological Answer : Use double-blinded designs with third-party randomization (e.g., block randomization via REDCap). Compound administration should be masked via identical vehicles (e.g., saline with pH adjustment). Blinding success is validated post-trial using Bang’s index. For in vitro studies, automate data collection (e.g., plate readers) to reduce operator bias .

Properties

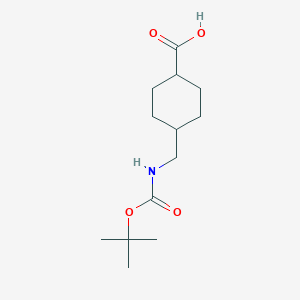

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKNJGFCSHZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347564 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-58-4, 27687-14-5 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.